3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid
Description
3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a propanoic acid chain at the 4-position. Its molecular formula is C₇H₉NO₂S, with a molar mass of 187.22 g/mol. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-8-6(4-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBAABAULWQNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid but differ in substituents, linkage groups, or biological activity. Key comparisons are summarized in Table 1.
3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid (CAS 100114-41-8)
- Structure: Replaces the 2-methyl group with a 2-amino substituent.
- Properties: Molecular formula C₆H₈N₂O₂S; exhibits increased polarity due to the amino group, enhancing solubility in aqueous media.
- Applications : Investigated as a precursor in peptide-mimetic drugs and enzyme inhibitors .
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Hydrochloride)
- Structure: Contains an ethynylpyridine group instead of propanoic acid.
- Biological Activity : Potent metabotropic glutamate receptor 5 (mGlu5) antagonist; attenuates stress-induced reinstatement of drug-seeking behavior in preclinical models .
- Key Difference: The ethynylpyridine moiety enhances lipophilicity, improving blood-brain barrier penetration compared to the hydrophilic propanoic acid derivative.
3-(Thiazol-2-yl(p-tolyl)amino)propanoic Acid Derivatives
- Structure: Features a p-tolylamino group attached to the thiazole ring. Examples include nitrobenzylidene and thiophenemethylene derivatives .
- Synthetic Utility : Modifications at the 5-position of the thiazole ring (e.g., nitro or thiophene groups) alter electronic properties and bioactivity.
2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic Acid Dihydrochloride
- Structure: Introduces a methylene amino linker between the thiazole and propanoic acid.
- Properties : Dihydrochloride salt improves solubility; molecular formula C₈H₁₄Cl₂N₂O₂S .
- Key Difference : The flexible linker may increase conformational adaptability for target engagement.
3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic Acid
Biological Activity
3-(2-Methyl-1,3-thiazol-4-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The structure can be represented as follows:
- Molecular Formula : C7H9N1O2S1
- Molecular Weight : Approximately 217.31 g/mol
The unique thiazole structure contributes significantly to its bioactivity, making it a suitable candidate for pharmaceutical development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
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Antimicrobial Activity :
- The compound has shown potential against various bacterial strains. For instance, studies report minimum inhibitory concentration (MIC) values indicating effective antibacterial properties against Gram-positive and Gram-negative bacteria .
- It also exhibits antifungal activity, particularly against Candida albicans and Fusarium oxysporum .
-
Antiviral Properties :
- Preliminary studies suggest that this compound may possess antiviral effects, potentially inhibiting viral replication mechanisms.
- Anticancer Activity :
-
Anti-inflammatory Effects :
- The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
The biological activities of this compound are believed to arise from its ability to interact with multiple biochemical pathways:
- Target Receptors : Compounds with similar thiazole structures often bind with high affinity to various receptors involved in cellular signaling and immune responses.
- Biochemical Pathways : The compound's interaction with enzymes and proteins may lead to modulation of pathways associated with inflammation, cell proliferation, and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
